molecular formula C15H20ClN3O3S B5287511 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-CYCLOPROPYLACETAMIDE

2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-CYCLOPROPYLACETAMIDE

Cat. No.: B5287511
M. Wt: 357.9 g/mol
InChI Key: NPWPPJGIVMQPKQ-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and an N-cyclopropylacetamide moiety, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorobenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation Reaction: The resulting intermediate is then acylated with cyclopropylacetyl chloride to form the final product. This step is usually carried out in an inert solvent like dichloromethane, with a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with neurotransmitter receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
  • 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyridine-5-boronic acid
  • 4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Uniqueness

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-N-cyclopropylacetamide stands out due to its N-cyclopropylacetamide moiety, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c16-12-1-5-14(6-2-12)23(21,22)19-9-7-18(8-10-19)11-15(20)17-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWPPJGIVMQPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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